molecular formula C19H23ClN2 B5886899 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B5886899
M. Wt: 314.9 g/mol
InChI Key: FIEQJNZVIUKRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine is a useful research compound. Its molecular formula is C19H23ClN2 and its molecular weight is 314.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.1549764 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQJNZVIUKRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, a disubstituted piperazine derivative of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established principles of organic chemistry and pharmacology to present a detailed profile. The guide covers rationales for synthetic strategies, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological relevance based on the known activities of its constituent moieties. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel piperazine-based compounds for drug discovery and development.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] Its prevalence stems from a unique combination of structural and physicochemical properties. The six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions offers a conformationally flexible yet stable framework. The basic nature of the nitrogen atoms allows for salt formation, enhancing aqueous solubility, and provides key points for molecular interactions with biological targets.[2]

The ability to introduce a wide variety of substituents at the N1 and N4 positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[1] This synthetic tractability makes the piperazine nucleus an ideal building block for creating libraries of compounds with diverse biological activities. The introduction of different benzyl groups, as in the case of this compound, can significantly influence the molecule's interaction with specific receptors and enzymes.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central piperazine ring N,N'-disubstituted with a 2-chlorobenzyl group and a 2-methylbenzyl group.

Molecular Formula: C₁₉H₂₃ClN₂

While a specific CAS Number for this compound is not readily found in major chemical databases, its molecular formula is shared by other known compounds, such as the antihistamine homochlorcyclizine and the antidepressant clomipramine.[3][4]

Based on the structures of its constituent parts and related molecules, we can predict the following physicochemical properties:

PropertyPredicted Value/RangeRationale/Comparison with Analogs
Molecular Weight 314.85 g/mol Calculated from the molecular formula C₁₉H₂₃ClN₂.
Appearance Likely a colorless to pale yellow oil or a low-melting solid at room temperature.Based on the physical state of similar N-benzylpiperazine derivatives like 1-(4-chlorobenzyl)piperazine, which is a colorless to pale yellow oil.[5]
Boiling Point Predicted to be high, likely requiring vacuum distillation for purification.Analogs such as 1-(4-chlorobenzyl)piperazine have high boiling points (e.g., 104-106 °C at 0.1 mmHg).
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol. The hydrochloride salt would likely exhibit aqueous solubility.N-benzylpiperazine derivatives are generally soluble in organic solvents.[6]
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3-4.The presence of two benzyl groups increases lipophilicity compared to monosubstituted piperazines.

Synthesis and Characterization

The synthesis of unsymmetrically disubstituted piperazines like this compound requires a strategic approach to control the sequential introduction of the two different benzyl groups onto the piperazine nitrogen atoms. A direct one-pot reaction with a mixture of 2-chlorobenzyl chloride and 2-methylbenzyl chloride would likely result in a difficult-to-separate mixture of the desired product along with the two symmetrical disubstituted products and the monosubstituted intermediates.

Synthetic Strategy: Sequential N-Alkylation

A more controlled and widely employed method is a two-step sequential N-alkylation. This involves the initial synthesis of a monosubstituted piperazine intermediate, followed by the introduction of the second substituent.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of 1-(2-chlorobenzyl)piperazine (Intermediate)

  • Reaction Setup: To a solution of excess piperazine (e.g., 4 equivalents) in a suitable solvent such as ethanol or toluene, add 2-chlorobenzyl chloride (1 equivalent) dropwise at room temperature with vigorous stirring. The use of excess piperazine helps to minimize the formation of the disubstituted byproduct.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove piperazine dihydrochloride. The filtrate is then concentrated under reduced pressure. The resulting residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining piperazine salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 1-(2-chlorobenzyl)piperazine. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: To a solution of 1-(2-chlorobenzyl)piperazine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or triethylamine (1.1-1.5 equivalents).

  • Addition of Second Substituent: To this mixture, add 2-methylbenzyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Diagram of the Synthetic Pathway

Synthesis Piperazine Piperazine Intermediate 1-(2-chlorobenzyl)piperazine Piperazine->Intermediate Step 1 Product This compound Intermediate->Product Step 2 Reagent1 2-chlorobenzyl chloride Reagent1->Intermediate Reagent2 2-methylbenzyl chloride Reagent2->Product Base Base (e.g., K2CO3) Base->Product

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the 2-chlorobenzyl and 2-methylbenzyl rings. The substitution patterns will lead to complex splitting patterns.

    • Benzyl Protons: Two distinct singlets or closely spaced doublets are anticipated for the benzylic methylene protons (-CH₂-) of the 2-chlorobenzyl and 2-methylbenzyl groups, likely in the range of δ 3.5-3.8 ppm.

    • Piperazine Protons: The eight protons of the piperazine ring will likely appear as a broad multiplet or two distinct multiplets in the region of δ 2.4-2.8 ppm, due to the chair conformation of the ring and the influence of the N-substituents.

    • Methyl Protons: A singlet corresponding to the methyl group on the 2-methylbenzyl ring is expected around δ 2.3 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm).

    • Benzylic Carbons: Two distinct signals for the benzylic carbons, likely in the range of δ 60-65 ppm.

    • Piperazine Carbons: Signals for the piperazine ring carbons are expected in the range of δ 50-55 ppm.

    • Methyl Carbon: A signal for the methyl carbon around δ 18-22 ppm.

3.2.2. Infrared (IR) Spectroscopy

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl methylene groups will appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching bands will be observed in the region of 1600-1450 cm⁻¹.

  • C-N Stretching: The C-N stretching of the tertiary amines will likely produce bands in the 1200-1000 cm⁻¹ region.

  • C-Cl Stretching: A band corresponding to the C-Cl stretch of the 2-chlorobenzyl group is expected in the fingerprint region, typically around 800-600 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (314.85). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M+2).

  • Fragmentation Pattern: Common fragmentation pathways for N-benzylpiperazines involve cleavage of the benzylic C-N bond. Therefore, prominent fragment ions corresponding to the 2-chlorobenzyl cation (m/z 125/127) and the 2-methylbenzyl cation (m/z 105) are expected. Another likely fragmentation would be the loss of a benzyl group to give a piperazine-containing fragment.

Potential Pharmacological Profile and Biological Activity

The pharmacological profile of this compound can be inferred by considering the known biological activities of its structural components and related piperazine derivatives. Many benzylpiperazine derivatives exhibit activity at various receptors and transporters in the central nervous system (CNS).

  • Dopaminergic and Serotonergic Activity: Benzylpiperazine (BZP) and its derivatives are known to interact with dopamine and serotonin transporters, often acting as releasing agents or reuptake inhibitors.[7] The specific substitution on the benzyl rings of the target molecule will modulate its affinity and selectivity for these targets. For instance, chlorophenylpiperazine derivatives are known to have significant effects on serotonergic systems.[8]

  • Potential as a CNS Agent: Given the structural similarities to known psychoactive compounds, this compound could potentially exhibit stimulant, antidepressant, or anxiolytic properties.[7] The combination of a chloro- and a methyl-substituted benzyl group may lead to a unique pharmacological profile with a distinct balance of effects on different neurotransmitter systems.

  • Anticancer and Antimicrobial Potential: Some N-substituted piperazine derivatives have shown promise as anticancer and antimicrobial agents.[6][9] The lipophilic nature of the benzyl groups could facilitate cell membrane penetration, a desirable property for these activities. Further research would be necessary to explore these potential applications.

Logical Relationship of Structural Moieties to Potential Activity

Pharmacology Molecule This compound Piperazine_Core Piperazine Core Molecule->Piperazine_Core Chlorobenzyl_Moiety 2-Chlorobenzyl Moiety Molecule->Chlorobenzyl_Moiety Methylbenzyl_Moiety 2-Methylbenzyl Moiety Molecule->Methylbenzyl_Moiety CNS_Activity Potential CNS Activity (Dopaminergic/Serotonergic) Piperazine_Core->CNS_Activity Anticancer_Activity Potential Anticancer Activity Piperazine_Core->Anticancer_Activity Antimicrobial_Activity Potential Antimicrobial Activity Piperazine_Core->Antimicrobial_Activity Chlorobenzyl_Moiety->CNS_Activity Methylbenzyl_Moiety->CNS_Activity

Caption: Relationship between the molecule's structure and potential activities.

Analytical Methodologies

The analysis of this compound would likely employ standard chromatographic and spectroscopic techniques used for similar compounds.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be a suitable method for purity determination and quantification. The aromatic rings provide strong chromophores for UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of piperazine derivatives. The compound is expected to be sufficiently volatile and thermally stable for GC analysis. The mass spectrometric data would provide definitive structural information.

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates with a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol with a small amount of a base like triethylamine) can be used for monitoring reaction progress and for preliminary purity assessment.

Conclusion and Future Directions

This compound represents an interesting, yet under-explored, molecule within the vast chemical space of piperazine derivatives. Based on the well-established chemistry and pharmacology of related compounds, it is plausible to synthesize this compound through a controlled, sequential N-alkylation strategy. Its predicted physicochemical and spectroscopic properties provide a roadmap for its characterization. The structural combination of a chlorobenzyl and a methylbenzyl moiety suggests a potential for CNS activity, and possibly other biological activities such as anticancer or antimicrobial effects.

Future research should focus on the actual synthesis and purification of this compound to obtain a pure sample for comprehensive characterization. Detailed spectroscopic analysis (NMR, IR, MS) would be crucial to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to elucidate its pharmacological profile, including its receptor binding affinities, functional activity, and potential therapeutic applications. This systematic approach will be essential to fully understand the chemical and biological properties of this novel piperazine derivative and to determine its potential as a lead compound in drug discovery programs.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Clomipramine | C19H23ClN2 | CID 2801 - PubChem. (n.d.). Retrieved from [Link]

  • CLOMIPRAMINE HYDROCHLORIDE USP - PCCA. (n.d.). Retrieved from [Link]

  • C19H23ClN2 - Wikipedia. (n.d.). Retrieved from [Link]

  • Clomipramine Hydrochloride | C19H24Cl2N2 | CID 68539 - PubChem. (n.d.). Retrieved from [Link]

  • Triprolidine Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem. (n.d.). Retrieved from [Link]

  • Homochlorcyclizine - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem. (n.d.). Retrieved from [Link]

  • BZP/piperazines drug profile | . (n.d.). Retrieved from [Link]

  • Methylbenzylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Optimal Solvent Selection for 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical formulations and chemical processes involving active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal solvent for 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, a disubstituted piperazine derivative. By integrating theoretical solubility prediction models with robust experimental protocols, this document outlines a workflow to identify solvents that ensure desired solubility, stability, and compatibility for downstream applications. We will explore both computational screening methods and detailed, step-by-step laboratory procedures for solubility determination, culminating in a holistic approach to solvent selection grounded in scientific principles and practical insights.

Introduction: The Critical Role of Solvent Selection

The dissolution of an active pharmaceutical ingredient (API) is a prerequisite for its absorption and subsequent therapeutic efficacy. For a molecule like this compound, which possesses a complex structure with both lipophilic and potentially polar moieties, identifying a suitable solvent is non-trivial. An optimal solvent or solvent system must not only fully dissolve the compound at the desired concentration but also be compatible with the intended formulation, manufacturing process, and regulatory requirements.

Piperazine derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from antipsychotics and antidepressants to antihistamines.[1] The successful formulation of these compounds is intrinsically linked to understanding their solubility behavior. This guide will provide a systematic approach to navigating the complexities of solvent selection for this compound.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the potential solubility of a compound in various solvents, thereby narrowing the field of candidates. Two powerful and widely used models are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is more likely to dissolve a solute if their respective HSP values are similar. The "Hansen distance" (Ra) between a solute and a solvent can be calculated, with smaller values indicating a higher likelihood of dissolution.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from the molecular structure of the solute and solvent. It offers a more detailed and nuanced prediction by considering the three-dimensional charge distribution on the molecular surface.

Physicochemical Profile Estimation for this compound

Table 1: Estimated Physicochemical Properties of this compound based on Analogs

PropertyEstimated Value/RangeAnalog Compound(s) Used for EstimationSource
Molecular Weight ~330.88 g/mol 1-(4-chlorobenzyl)-4-(2-methoxybenzyl)piperazine[2]
Predicted pKa 6.8 - 9.11-(4-chlorobenzyl)piperazine, 1-(4-chlorobenzyl)-4-(2-methoxybenzyl)piperazine, and general piperazine derivatives[2][3][4]
Predicted XLogP3 ~1.7 - 3.41-(4-chlorobenzyl)piperazine, Norchlorcyclizine[5][6]
Boiling Point >100 °C at reduced pressure1-(4-chlorobenzyl)piperazine[3]
Physical Form Likely a liquid or low-melting solid at room temperatureBased on analogs like 1-(4-chlorobenzyl)piperazine being a liquid[3]

Disclaimer: These values are estimations based on structurally related compounds and should be confirmed experimentally.

Based on this estimated profile, this compound is expected to be a weakly basic compound with moderate lipophilicity. The presence of two benzyl groups suggests some solubility in non-polar and moderately polar organic solvents. The piperazine core and the potential for protonation of its nitrogen atoms indicate that pH adjustment could significantly influence its solubility in aqueous systems.

Systematic Solvent Selection Workflow

A systematic approach to solvent selection minimizes wasted resources and time. The following workflow is recommended:

SolventSelectionWorkflow cluster_theoretical Phase 1: In Silico & Initial Screening cluster_experimental Phase 2: Experimental Verification cluster_optimization Phase 3: Optimization & Final Selection A Define Solubility Requirements (Concentration, Temperature, Application) B Estimate Physicochemical Properties (pKa, LogP, etc.) A->B C Computational Screening (HSP, COSMO-RS) B->C D Select Candidate Solvents (Diverse Polarities & Functional Groups) C->D E Qualitative Solubility Screening (Small-scale vial tests) D->E F Quantitative Solubility Determination (Shake-Flask Method) E->F G Characterize Saturated Solution (HPLC, UV-Vis) F->G H Binary/Ternary Solvent System Optimization G->H I Assess Downstream Compatibility (Stability, Crystallization, Toxicity) H->I J Final Solvent Selection & Documentation I->J

Figure 1: A systematic workflow for optimal solvent selection.

Experimental Protocols

The following protocols provide detailed procedures for the experimental determination of solubility.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Substituted benzylpiperazines may have pharmacological activity and should be handled with care.[7][8]

  • Consult the Safety Data Sheet (SDS) for this compound (if available) and for all solvents used.

Materials and Equipment
  • This compound (API)

  • Candidate solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with solvents)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Protocol 1: Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a range of solvents.

  • Add approximately 1-5 mg of the API to a series of labeled glass vials.

  • To each vial, add 1 mL of a different candidate solvent.

  • Cap the vials and vortex for 30 seconds.

  • Visually inspect for dissolution.

  • If the solid dissolves, the compound is considered "soluble" or "very soluble" at that concentration.

  • If the solid does not fully dissolve, the compound is "sparingly soluble" or "insoluble."

  • Record the observations in a table.

Table 2: Example of Qualitative Solubility Screening Results

SolventPolarity IndexObservation (at ~5 mg/mL)
Water10.2Insoluble
Methanol5.1Soluble
Ethanol4.3Soluble
Acetone4.3Soluble
Dichloromethane3.1Very Soluble
Toluene2.4Soluble
Hexane0.1Sparingly Soluble
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.

  • Add an excess amount of the API to a known volume of the selected solvent in a sealed container (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid is essential.

  • Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Analyze the diluted solution using a validated analytical method to determine the concentration of the API.

  • Calculate the solubility in mg/mL or mol/L.

ShakeFlaskProtocol A Add excess API to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Allow undissolved solid to settle. B->C D Withdraw supernatant with a syringe. C->D E Filter the supernatant through a 0.22 µm syringe filter. D->E F Dilute the filtrate to a known volume. E->F G Analyze by HPLC-UV or other validated analytical method. F->G H Calculate solubility (mg/mL). G->H

Figure 2: Step-by-step workflow for the shake-flask solubility determination method.

Data Interpretation and Final Solvent Selection

The quantitative solubility data should be tabulated for easy comparison. The ideal solvent will not only exhibit high solubility for the API but also possess other favorable properties:

  • Safety and Toxicity: Low toxicity and a high flash point are desirable.

  • Environmental Impact: Prefer "greener" solvents where possible.

  • Volatility: The boiling point should be suitable for the intended manufacturing process (e.g., easy to remove by evaporation if necessary).

  • Cost and Availability: The solvent should be readily available and economically viable.

For many pharmaceutical applications, a binary or ternary solvent system may be required to achieve the desired solubility and stability profile. The data obtained from the single-solvent studies can be used to rationally design these mixed-solvent systems.

Conclusion

The selection of an optimal solvent for this compound is a multi-faceted process that benefits from a structured and systematic approach. By combining theoretical predictions with rigorous experimental verification, researchers can confidently identify a solvent or solvent system that meets the demands of their specific application. The protocols and workflow outlined in this guide provide a robust framework for making informed decisions, ultimately contributing to the successful development of formulations and processes involving this and other challenging APIs.

References

  • SWGDrug. BENZYLPIPERAZINE. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

  • PubChem. 4-Chlorobenzylpiperazine. [Link]

  • CAHMA. Safer Using - Piperazines. [Link]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Wikipedia. Piperazine. [Link]

  • Pharmaceutics - PRACTICAL LAB MANUAL. [Link]

  • Wikipedia. Benzylpiperazine. [Link]

  • Google Patents.
  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • GOV.UK. ACMD - Advisory Council on the Misuse of Drugs. [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • MDPI. 4-Chlorobenzyl Chloride. [Link]

  • PubChem. Norchlorcyclizine. [Link]

Sources

Application Note: Preparation and Handling of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine. Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results. The methodologies outlined herein are grounded in established principles of laboratory practice and chemical handling, emphasizing causality, self-validation, and safety.

Introduction: The Imperative for Precision

The use of concentrated stock solutions is a cornerstone of efficient and accurate laboratory work. It not only saves time and conserves materials but also significantly improves precision by allowing for the weighing of larger, more accurate masses of the solute.[1][2] This guide offers a framework for establishing robust and reproducible protocols for this specific compound.

Compound Profile and Physicochemical Considerations

Understanding the inherent properties of this compound is the first step in developing a sound preparation strategy. While specific experimental data for this molecule is not widely published, its properties can be reliably inferred from its constituent chemical moieties.

The structure features a central piperazine ring, which imparts a basic character, and two substituted benzyl groups, which contribute to its hydrophobicity. This predicts poor aqueous solubility and a higher affinity for organic solvents.

Property Value / Inferred Characteristic Justification
Molecular Formula C₁₉H₂₃ClN₂Derived from chemical structure.
Molecular Weight 314.86 g/mol Calculated from the molecular formula.
Appearance Likely an oil or low-melting-point solid.Based on related piperazine derivatives.[3]
Aqueous Solubility Predicted to be very low.The two large, hydrophobic benzyl groups dominate the molecule, likely rendering it insoluble in water.[4]
Organic Solvent Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Ethanol).The "like dissolves like" principle suggests solubility in solvents that can accommodate its large organic structure.[5]
Stability Potentially sensitive to light and oxidation. Piperazine compounds can be hygroscopic.[6][7]General characteristic of amine-containing compounds. Store protected from light and moisture.[7]

Strategic Solvent Selection: A Critical Decision Point

The choice of solvent is arguably the most critical variable in stock solution preparation. An ideal solvent must fully dissolve the compound without degrading it, and it must be compatible with the downstream experimental model.[8]

Key Considerations:

  • Solubilizing Power: The primary goal is to achieve the desired concentration without precipitation.

  • Experimental Compatibility: The solvent must not interfere with the assay. For cell-based (in vitro) studies, solvent toxicity is a major concern. The final concentration of solvents like Dimethyl Sulfoxide (DMSO) or ethanol in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[9]

  • Inertness: The solvent should not react with the compound.

  • Volatility: Low volatility (high boiling point) is preferred to prevent changes in concentration due to evaporation.[10]

For this compound, DMSO is the recommended starting solvent for creating a high-concentration primary stock due to its excellent solubilizing power for a wide range of organic molecules.

A Start: Define Experimental System B In Vitro (e.g., Cell Culture) A->B In Vitro C In Vivo (e.g., Animal Model) A->C In Vivo D Test Solubility in 100% DMSO B->D I Test solubility in biocompatible vehicles (e.g., Saline + 5% DMSO, Corn Oil, PEG400) C->I E Does it dissolve to target conc.? D->E F Use DMSO as primary stock solvent. Ensure final conc. in media is <0.5% E->F Yes G Test solubility in Ethanol E->G No G->E H Consider alternative solvents (DMF, NMP) or formulation with excipients (e.g., PEG, Tween®) J Select vehicle that provides required dose volume and stability I->J

Caption: Workflow for selecting an appropriate solvent system.

Protocol: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent working solutions. Accuracy at this stage is paramount.

4.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.1 mg or better)

  • Class A volumetric flask (e.g., 1 mL, 5 mL)

  • Glass beaker or weighing boat

  • Spatula

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (water bath)

  • Cryogenic vials (amber, or clear vials to be wrapped in foil)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

4.2. Safety Precautions

  • Perform all weighing and solvent handling operations within a certified chemical fume hood.[11]

  • Piperazine derivatives may cause skin and eye irritation or sensitization. Avoid all personal contact, including inhalation.[6][12]

  • Consult the Safety Data Sheet (SDS) provided by the supplier before beginning work.

4.3. Step-by-Step Methodology

  • Calculation: Determine the mass of the compound required. For a 100 mM stock solution in a final volume of 5 mL :

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Mass (g) = 0.1 mol/L × 314.86 g/mol × 0.005 L

    • Mass = 0.15743 g = 157.4 mg

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out exactly 157.4 mg of this compound. Record the exact mass.

    • Expert Insight: Weighing a larger mass for a concentrated stock minimizes the relative error compared to weighing microgram quantities for a working solution directly.[2]

  • Transfer: Quantitatively transfer the weighed powder into a 5 mL Class A volumetric flask. Tap the weighing boat to ensure all powder is transferred.

  • Dissolution: Add approximately 3-4 mL of anhydrous DMSO to the volumetric flask. Cap the flask securely and vortex gently until the solid appears to be mostly dissolved.

    • Expert Insight: It is crucial not to fill to the final volume immediately. This leaves headspace for mixing and ensures the final volume is accurate after complete dissolution.[13]

  • Sonication (if necessary): If any solid particulates remain, place the flask in a room temperature water bath sonicator for 5-10 minutes.[11] Visually inspect for complete dissolution against a bright light. The solution must be perfectly clear.

  • Bringing to Volume: Once the solute is fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogeneous. This is a critical step for ensuring uniform concentration.

  • Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in clearly labeled, amber cryogenic vials.

    • Expert Insight: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles that a bulk stock would undergo.[13]

  • Labeling: Label each vial clearly with:

    • Compound Name: this compound

    • Concentration: 100 mM

    • Solvent: 100% DMSO

    • Preparation Date

    • Preparer's Initials

  • Storage: Store the aliquots in a freezer at -20°C or -80°C , protected from light.

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the primary DMSO stock into an aqueous buffer or cell culture medium for final use.

5.1. Methodology

  • Thawing: Remove one aliquot of the 100 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Pre-warming Medium: Warm the required volume of aqueous buffer or cell culture medium to its appropriate working temperature (e.g., 37°C for cell culture).[11]

  • Calculation (C₁V₁ = C₂V₂): Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution:

    • C₁ (stock concentration) = 100 mM = 100,000 µM

    • V₁ (stock volume) = ?

    • C₂ (final concentration) = 10 µM

    • V₂ (final volume) = 10 mL

    • V₁ = (C₂ × V₂) / C₁ = (10 µM × 10 mL) / 100,000 µM = 0.001 mL = 1 µL

  • Dilution: While gently swirling or vortexing the tube of pre-warmed medium, add the calculated 1 µL of the 100 mM stock solution.[11]

    • Expert Insight: Adding the small volume of organic stock to the larger, continuously mixing aqueous volume helps prevent the compound from precipitating out of solution.

Quality Control and Lifecycle Management

A stock solution is only reliable if its quality is maintained throughout its lifecycle. A self-validating system incorporates checks and proper documentation.[14][15]

cluster_0 Preparation & QC cluster_1 Storage & Handling cluster_2 Use & Disposal A Weigh Compound & Dissolve in Solvent B Visual QC: Ensure Complete Dissolution A->B C Advanced QC (Optional): Confirm Identity/Purity (e.g., LC-MS) B->C D Aliquot into Single-Use Vials C->D E Label Vials Comprehensively D->E F Store at -20°C or -80°C, Protected from Light E->F G Thaw Single Aliquot for Use F->G H Prepare Working Solution G->H I Discard Unused Thawed Aliquot H->I J Dispose of Waste According to Institutional Chemical Safety Guidelines I->J

Caption: Lifecycle management for high-quality stock solutions.

  • Initial Verification: Every newly prepared stock solution must be perfectly clear with no visible precipitate.

  • Documentation: Maintain a detailed logbook or electronic record for all prepared stock solutions, including the information on the vial label plus the lot number of the solid compound and the exact weighed mass.[16][17]

  • Stability: The stability of this compound in solution is unknown. For long-term studies, it is advisable to periodically test the performance of an older stock aliquot against a freshly prepared one to ensure consistency.

  • Handling: Never return unused solution to the stock vial. Once an aliquot is thawed, it should be used and the remainder discarded to avoid degradation and contamination.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]

  • Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Novachem. (2024). Piperazine citrate - Safety Data Sheet. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • CSHL DNA Learning Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]

  • IFSQN. (2018). How do you handle your chemical inventory?. Retrieved from [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Solvent Direct. (2026). The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. Retrieved from [Link]

  • ChemInventory. (2025). Ultimate Guide to Chemical Inventory Optimization. Retrieved from [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzylpiperazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

Sources

Application Note: In Vitro Profiling of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the comprehensive in vitro pharmacological profiling of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine , a specific N,N'-disubstituted piperazine derivative.

Given the absence of direct literature on this exact chemical structure, this guide synthesizes protocols based on the established Structure-Activity Relationships (SAR) of the bis-benzylpiperazine scaffold . This structural class is pharmacologically privileged, frequently exhibiting high affinity for Sigma-1 receptors (


R) , Histamine H1 receptors , and Dopamine Transporters (DAT) .


R), Histamine H1 Receptor
Application:  Early-stage Lead Characterization & Mechanism of Action (MoA) Determination

Introduction & Pharmacological Rationale[1][2][3]

The compound This compound (hereafter referred to as CMP-2Cl-2Me ) represents a lipophilic, basic amine scaffold. Based on the "benzyl-piperazine-benzyl" motif, CMP-2Cl-2Me is predicted to act as a ligand for the Sigma-1 receptor (


R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Mechanistic Hypothesis
  • 
    R Affinity:  The N,N'-disubstituted piperazine core serves as a cationic anchor (at physiological pH) mimicking the pharmacophore of high-affinity 
    
    
    
    ligands like PD 144418 or SA 4503 . The ortho-substitution (2-Cl, 2-Me) on the benzyl rings likely influences conformational entropy and hydrophobic pocket occupancy.
  • H1 Receptor Antagonism: The chlorobenzyl group is a hallmark of first-generation antihistamines (e.g., Meclizine, Chlorcyclizine). CMP-2Cl-2Me must be screened for H1 antagonism to distinguish specific

    
     activity from promiscuous GPCR binding.
    
Experimental Workflow

The following protocols are designed to validate this hypothesis:

  • Primary Screen: Competitive Radioligand Binding (

    
    R).
    
  • Functional Screen: Intracellular Calcium Flux (H1 Antagonism).

  • Safety Screen: Cytotoxicity Profiling (MTT Assay).

Experimental Workflow Visualization

The following diagram illustrates the logical progression of assays to characterize CMP-2Cl-2Me, moving from affinity confirmation to functional validation.

G cluster_0 Phase 1: Affinity cluster_1 Phase 2: Function cluster_2 Phase 3: Safety Start Compound: CMP-2Cl-2Me Binding Sigma-1 Receptor Radioligand Binding (Ki Determination) Start->Binding H1_Flux H1 Receptor Ca2+ Flux Assay (Antagonist Mode) Binding->H1_Flux If Ki < 100nM Sigma_Trans Sigma-1 Translocation (Immunofluorescence) Binding->Sigma_Trans Confirm Agonist/Antagonist Tox Cytotoxicity (MTT Assay) H1_Flux->Tox Sigma_Trans->Tox

Caption: Step-wise characterization workflow for CMP-2Cl-2Me, prioritizing affinity (Phase 1) before functional (Phase 2) and toxicity (Phase 3) profiling.

Protocol 1: Sigma-1 Receptor Competitive Radioligand Binding

This assay determines the affinity (


) of CMP-2Cl-2Me for the 

receptor using Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

R.
Materials
  • Radioligand:

    
     (Specific Activity: ~30 Ci/mmol).
    
  • Non-specific Ligand: Haloperidol (10

    
    M final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Membrane Source: Guinea pig brain cortex homogenates (rich in

    
    R).
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet and wash twice to remove endogenous ligands.

    • Adjust protein concentration to 0.5 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding: 50

      
      L Membrane + 50 
      
      
      
      L Buffer + 50
      
      
      L
      
      
      (2 nM final).
    • Non-Specific Binding (NSB): 50

      
      L Membrane + 50 
      
      
      
      L Haloperidol (10
      
      
      M) + 50
      
      
      L
      
      
      .
    • Experimental (CMP-2Cl-2Me): 50

      
      L Membrane + 50 
      
      
      
      L Compound (10 concentrations:
      
      
      to
      
      
      M) + 50
      
      
      L
      
      
      .
  • Incubation:

    • Incubate plates for 120 minutes at 37°C (equilibrium is slower for lipophilic piperazines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis

Calculate the


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of

.

Protocol 2: Functional H1 Receptor Antagonism (Calcium Flux)

Since the chlorobenzyl-piperazine moiety is structurally similar to antihistamines (e.g., Chlorcyclizine), it is critical to assess if CMP-2Cl-2Me blocks Histamine H1 receptors.

Mechanism

H1 receptors couple to


 proteins. Activation triggers 

-mediated Calcium (

) release from the ER. An antagonist will inhibit histamine-induced

spikes.

H1_Pathway Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates CMP CMP-2Cl-2Me (Putative Antagonist) CMP->H1R Blocks Gq Gq Protein H1R->Gq PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Ca Cytosolic Ca2+ Increase (Fluorescence Signal) ER->Ca

Caption: Signal transduction pathway for H1 Receptor Calcium Flux. CMP-2Cl-2Me is tested for its ability to block the Histamine-H1R interaction.

Methodology
  • Cell Line: HeLa cells or HEK293 stably expressing human H1R.

  • Dye Loading:

    • Seed cells (20,000/well) in black-walled 96-well plates.

    • Incubate with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add CMP-2Cl-2Me (serial dilutions) to cells.

    • Incubate for 15 minutes to allow receptor occupancy.

  • Agonist Challenge:

    • Inject Histamine (

      
       concentration, typically 1 
      
      
      
      M) using an automated fluidics system (e.g., FLIPR or FlexStation).
  • Readout:

    • Measure fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

    • Calculate % Inhibition of the histamine-induced peak response.

Protocol 3: Cellular Toxicity Screening (MTT Assay)

Piperazine derivatives can exhibit cationic amphiphilic drug (CAD) toxicity (phospholipidosis) at high concentrations. This assay defines the "safe" window for future experiments.

Methodology
  • Seeding: Plate HepG2 (liver model) or SH-SY5Y (neuronal model) cells at 10,000 cells/well.

  • Treatment: Treat with CMP-2Cl-2Me (0.1

    
    M to 100 
    
    
    
    M) for 24 hours.
  • MTT Addition:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours at 37°C.

    • Mitochondrial succinate dehydrogenase reduces MTT (yellow) to Formazan (purple).

  • Solubilization: Aspirate media and add DMSO (100

    
    L) to dissolve crystals.
    
  • Measurement: Absorbance at 570 nm.

    • Viability % =

      
      .
      

Data Reporting & Interpretation

Summarize results in the following format to determine the compound's profile.

ParameterAssayTarget Value (Hit Criteria)Interpretation
Affinity (

)

R Radioligand Binding

nM
High affinity

ligand.
Selectivity H1 Ca2+ Flux (

)

M
If high, compound is selective for

. If low (

M), it is a mixed

/H1 agent (potential sedative).
Toxicity (

)
MTT (HepG2)

M
Defines the therapeutic window.
Troubleshooting & Optimization
  • High Non-Specific Binding (NSB): Bis-benzyl piperazines are "sticky." Use 0.1% BSA in assay buffers and silanized tips to prevent loss of compound to plasticware.

  • Solubility: Dissolve CMP-2Cl-2Me in 100% DMSO (stock 10 mM). Ensure final assay DMSO concentration is

    
     to avoid solvent effects.
    

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N,N-disubstituted piperazine derivatives. Journal of Medicinal Chemistry, 50(5), 951–961. [Link]

  • Bakker, R. A., et al. (2001). Histamine H1-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology, 60(5), 1133–1142. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Application Note: Crystallization and Isolation of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It addresses the isolation and crystallization of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine , a structural analog of first-generation antihistamines (e.g., Meclizine, Chlorcyclizine) and a relevant impurity marker in the synthesis of piperazine-based APIs.

Introduction & Chemical Context

The compound This compound is a lipophilic, dibasic amine. Structurally, it belongs to the class of 1,4-dibenzylpiperazines . These compounds are frequently encountered as:

  • Impurity Standards: In the synthesis of drugs like Meclizine, where regioisomers of benzyl chloride starting materials (e.g., o-chlorobenzyl vs p-chlorobenzyl) can lead to specific impurities [1].

  • Pharmacological Scaffolds: Piperazine cores with substituted benzyl wings are privileged structures in antihistamine and anti-inflammatory drug discovery [2].

Physicochemical Profile (Estimated)[1]
  • Free Base State: Likely a viscous oil or low-melting solid at room temperature due to the disruption of crystal packing by the ortho-substituents (2-Cl, 2-Me).

  • Salt Forms: The dihydrochloride (2HCl) or maleate salts are the preferred solid forms for isolation, offering higher melting points (>200°C) and stability.

  • pKa: Piperazine nitrogens typically display pKa values around 9.8 (N1) and 5.6 (N4). This dictates that pH control is critical during extraction and salt formation [3].

Solubility Screening & Solvent Selection

Unlike simple benzylpiperazines, the ortho-substitution on both aromatic rings introduces steric bulk that can hinder lattice formation. A systematic solubility screen is required to identify the Metastable Zone Width (MSZW).

Table 1: Solubility Profile (Free Base vs. 2HCl Salt)
Solvent SystemFree Base Solubility2HCl Salt SolubilitySuitability for Crystallization
Dichloromethane (DCM) High (>100 mg/mL)Low (<5 mg/mL)Extraction only. Good for isolating free base.
Ethanol (Abs.) HighModerate (Hot), Low (Cold)Excellent. Primary solvent for salt formation.
Isopropanol (IPA) HighLowAnti-solvent. Use to drive yield.
Water InsolubleHighAvoid for initial crystallization; useful for recrystallization if salt is too impure.
Ethyl Acetate HighInsolubleAnti-solvent. Excellent for crashing out the salt.

Protocol: Salt Formation and Crystallization

This protocol assumes the starting material is the crude free base (oil) obtained after the alkylation of piperazine.

Phase A: Isolation of the Free Base

Causality: You cannot effectively crystallize the salt if the free base is trapped in a crude reaction matrix containing unreacted benzyl chlorides.

  • Dissolve crude reaction mixture in DCM .

  • Wash with 10% NaOH (pH > 12) to ensure the piperazine is fully deprotonated.

  • Wash with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo to obtain the oily free base.

Phase B: Reactive Crystallization (The "Salting Out" Method)

Mechanism: We utilize the differential solubility of the hydrochloride salt in alcoholic media. The ortho-substituents require a slower nucleation rate to avoid oiling out.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the free base oil in 50 mL of Absolute Ethanol (5 vol). Heat to 40°C to ensure homogeneity.

  • Acid Addition: Slowly add 2.2 equivalents of concentrated HCl (37%) or, preferably, HCl in IPA (5-6N) .

    • Critical Control Point: Add acid dropwise. A rapid pH drop can trap impurities in the lattice.

    • Observation: A white precipitate (the 2HCl salt) should begin to form.

  • Thermal Cycling:

    • Heat the slurry to reflux (78°C) . If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained (or hot filter to remove inorganic salts).

    • Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours).

  • Anti-Solvent Addition (Optional): If yield is low after reaching 25°C, add 20 mL of Ethyl Acetate dropwise to lower the solubility of the salt.

  • Final Crystallization: Cool the flask to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold Ethyl Acetate .

Recrystallization Strategy (Polymorph & Purity Control)

If the initial crop contains regioisomeric impurities (e.g., 2-chlorobenzyl/3-methylbenzyl analogs), a second crystallization is necessary.

  • Solvent System: Ethanol:Water (95:5).

  • Rationale: The small amount of water helps dissolve the highly polar salt lattice at high temperatures, while the ethanol ensures low solubility at low temperatures.

  • Procedure:

    • Suspend crude salt in refluxing Ethanol (95%).

    • Add Water dropwise until clear.

    • Cool to RT undisturbed.

    • Note: If the compound "oils out" (forms a liquid droplet phase instead of crystals), reheat and add a seed crystal of pure material at the cloud point.

Process Visualization

The following diagram illustrates the decision logic for the purification workflow.

CrystallizationWorkflow Start Crude Reaction Mixture Extraction DCM Extraction & Basic Wash (pH > 12) Start->Extraction FreeBase Isolate Free Base (Oil) Extraction->FreeBase Evaporation SaltForm Dissolve in EtOH + Add HCl/IPA (2.2 eq) FreeBase->SaltForm CheckSol Is Solution Clear at Reflux? SaltForm->CheckSol HotFilter Hot Filtration (Remove NaCl/Inorganics) CheckSol->HotFilter No (Solids Present) Cooling Slow Cooling to 25°C (3-5 hours) CheckSol->Cooling Yes HotFilter->Cooling Precipitate Crystallization Observed? Cooling->Precipitate AntiSolvent Add Ethyl Acetate (Anti-Solvent) Precipitate->AntiSolvent No (Yield Low) FinalCool Cool to 0°C & Filter Precipitate->FinalCool Yes AntiSolvent->FinalCool Dry Dry at 50°C (Vacuum) FinalCool->Dry

Figure 1: Decision tree for the isolation and crystallization of this compound dihydrochloride.

Analytical Validation (Self-Correcting Steps)

To ensure the protocol has worked, verify the following parameters:

  • H-NMR (DMSO-d6):

    • Confirm the presence of two distinct benzyl methylene singlets (approx. 3.5 - 4.5 ppm).

    • Verify the integration of aromatic protons (8 protons total: 4 from Cl-benzyl, 4 from Me-benzyl).

    • Diagnostic: If peaks are broad, the salt formation may be incomplete; re-acidify.

  • Melting Point:

    • Expect a sharp melting point >220°C (decomposition).

    • Broad Range (>5°C): Indicates mixed salts or trapped solvent. Dry longer or recrystallize.[1]

  • Chloride Content Titration:

    • Perform Argentometric titration (AgNO₃) to confirm the stoichiometry is exactly 2.0 HCl. Deviations indicate mono-salt formation or excess free acid.

References

  • Meclizine Synthesis & Impurity Profiling

    • Patent: "Synthesis method for meclozine and synthesis method for meclozine hydrochloride." CN103772321A.
    • Source:

  • Piperazine Derivatives in Drug Discovery

    • Review: "The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines."
    • Source:

  • General Properties of 1,4-Dibenzylpiperazines

    • Data Sheet: "1,4-Dibenzylpiperazine (hydrochloride)
    • Source:

  • Crystallization of Piperazine Salts

    • Protocol: "Synthesis, Characterization and Antimicrobial Activity Studies of Piperazine Derivatives."[2] Asian Journal of Chemistry, Vol. 19, No. 7.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis of unsymmetrically 1,4-disubstituted piperazines. The piperazine scaffold is a critical pharmacophore in modern drug discovery, but controlling its substitution pattern presents a significant synthetic hurdle.[1][2] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you improve your synthesis yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

The most prevalent and logical approach is a sequential N-alkylation. This can be done in two primary ways:

  • Two-Step, One-Pot Synthesis: Starting with piperazine, the first benzyl halide (e.g., 2-chlorobenzyl chloride) is added to form the mono-substituted intermediate. Subsequently, the second benzyl halide (2-methylbenzyl chloride) is introduced to complete the reaction.

  • Stepwise Synthesis with Intermediate Isolation: This involves first synthesizing and purifying a mono-substituted piperazine, such as 1-(2-chlorobenzyl)piperazine. This isolated intermediate is then used in a second, separate reaction with 2-methylbenzyl chloride to yield the final product. While longer, this method often provides better control and leads to a cleaner final product.

Q2: Which substituent should I add first, the 2-chlorobenzyl or the 2-methylbenzyl group?

From a chemical reactivity standpoint, the electronic properties of the two benzyl chlorides are very similar, so the order of addition is unlikely to have a dramatic impact on the reaction kinetics. However, practical considerations may influence your choice. It is often advantageous to first synthesize the mono-substituted intermediate that is easier to purify or is commercially available. If synthesizing from piperazine, consider a stepwise approach where you isolate and purify one of the mono-substituted intermediates before proceeding.

Q3: How can I minimize the formation of symmetrically di-substituted byproducts like 1,4-bis(2-chlorobenzyl)piperazine?

This is the central challenge in this synthesis.[3] The most effective strategies are:

  • Control Stoichiometry: When starting from piperazine, using a large excess of piperazine (3-5 equivalents) relative to the first alkylating agent significantly favors mono-alkylation.[1] This increases the statistical probability that the alkylating agent will react with an unsubstituted piperazine molecule.

  • Slow Addition: Adding the first alkylating agent dropwise at a controlled temperature maintains a low instantaneous concentration, which reduces the rate of the second, undesired alkylation on the newly formed mono-substituted product.[3]

  • Use of a Protecting Group: A highly reliable method involves starting with a mono-protected piperazine, such as N-Boc-piperazine.[1][3][4] You perform the first alkylation, then chemically remove the Boc group, and finally, perform the second alkylation. This completely avoids the formation of symmetrical byproducts.

Q4: What are the critical reaction parameters I need to control for a high-yield synthesis?

The key parameters are:

  • Choice of Base: A non-nucleophilic base is essential to neutralize the HCl formed during the reaction.

  • Solvent: The solvent must be appropriate for the reaction temperature and dissolve the reagents.

  • Temperature: Temperature control is crucial for managing the reaction rate and minimizing side reactions.

  • Purity of Reagents: Starting with high-purity piperazine and benzyl chlorides is fundamental.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem 1: Low or No Product Formation

You've run the reaction, and TLC or LC-MS analysis shows mostly unreacted starting material.

  • Possible Cause A: Inactive Piperazine Nucleophile

    • Explanation: The secondary amine of piperazine is the nucleophile. If it becomes protonated by an acid, it is no longer nucleophilic and the reaction will stall. This is the primary reason a base is required.

    • Solution: Ensure you have added a sufficient amount of a suitable base. Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) are common and effective choices.[3][5] Use at least 2.0 equivalents of base for each alkylation step to scavenge the generated HCl.

  • Possible Cause B: Poor Quality Reagents or Solvent

    • Explanation: Benzyl chlorides can degrade over time. Piperazine can absorb atmospheric water and CO₂, affecting its reactivity. Solvents must be anhydrous for optimal results.

    • Solution: Use recently distilled benzyl chlorides if possible. Ensure your piperazine is anhydrous. Use dry solvents like acetonitrile or DMF.

  • Possible Cause C: Insufficient Reaction Temperature or Time

    • Explanation: N-alkylation reactions often require heating to proceed at a reasonable rate.

    • Solution: A typical temperature range for these reactions is 60-80 °C.[6][7] Monitor the reaction progress by TLC or LC-MS every few hours. If the reaction is sluggish, consider increasing the temperature or allowing it to run overnight. A summary of typical starting conditions is provided in the table below.

ParameterRecommended ConditionRationale
Solvent Acetonitrile, DMF, TolueneGood solubility for reagents, appropriate boiling points.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEANon-nucleophilic proton scavengers.[3]
Temperature 60 - 80 °CBalances reaction rate with control over side reactions.
Stoichiometry (Step 1) 3-5 eq. Piperazine / 1 eq. Benzyl ChlorideFavors mono-alkylation.[1]
Stoichiometry (Step 2) 1 eq. Mono-sub. Piperazine / 1-1.2 eq. Benzyl ChlorideDrives reaction to completion.
Problem 2: Formation of Multiple Products, Especially Symmetrical Byproducts

Your crude product analysis shows the desired product along with significant amounts of 1,4-bis(2-chlorobenzyl)piperazine and/or 1,4-bis(2-methylbenzyl)piperazine.

  • Explanation: This occurs when the mono-substituted intermediate reacts with another molecule of the same alkylating agent before the second, different alkylating agent is added or has a chance to react.

  • Solution Workflow: The most robust solution is to change the synthetic strategy to ensure selectivity.

G start High Level of Symmetrical Byproducts strategy Modify Synthetic Strategy start->strategy option1 Isolate Mono-Substituted Intermediate (Recommended) strategy->option1 Good Selectivity option2 Use Mono-Protected Piperazine (Highest Selectivity) strategy->option2 Excellent Selectivity step1a Step 1: React Piperazine (excess) with 2-chlorobenzyl chloride. option1->step1a step2a Step 1: React N-Boc-piperazine with 2-chlorobenzyl chloride. option2->step2a step1b Purify 1-(2-chlorobenzyl)piperazine via extraction/crystallization. step1a->step1b step1c Step 2: React purified intermediate with 2-methylbenzyl chloride. step1b->step1c step2b Step 2: Remove Boc protecting group (e.g., with TFA or HCl). step2a->step2b step2c Step 3: React resulting amine with 2-methylbenzyl chloride. step2b->step2c G start Crude Product Mixture (Oil) extraction Acid-Base Extraction (Separate Amines from Neutrals) start->extraction chromatography Column Chromatography (Optimized Solvent System) extraction->chromatography freebase Purified Free-Base Product (May Still Be an Oil) chromatography->freebase salt_formation Convert to HCl Salt (e.g., add Ethanolic HCl) freebase->salt_formation final_product Crystalline Dihydrochloride Salt (High Purity) salt_formation->final_product

Sources

Identifying common impurities in 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: Impurity Identification & Control in Unsymmetrical Piperazine Synthesis

Executive Summary

Synthesizing This compound (hereafter Target 1 ) presents a classic challenge in organic chemistry: desymmetrizing a symmetric diamine. Unlike simple amide couplings, the nucleophilic alkylation of piperazine is prone to statistical mixtures.[1]

If you are observing low yields, "ghost" peaks in your chromatograms, or difficulty crystallizing the final salt, you are likely battling one of three specific impurity classes: Symmetric Bis-alkylates , Quaternary Ammonium Salts , or Hydrolyzed Benzyl Alcohols .

This guide breaks down these impurities by mechanism, detection, and remediation.

Part 1: The Impurity Matrix

The following table summarizes the most common impurities generated during the stepwise alkylation of piperazine with 2-chlorobenzyl chloride (Reagent A) and 2-methylbenzyl chloride (Reagent B).

Impurity CodeNameOriginDetection (LC-MS)
IMP-A (Sym) 1,4-bis(2-chlorobenzyl)piperazineOver-reaction in Step 1[M+H]⁺ ≈ 335.1 (Cl pattern)
IMP-B (Sym) 1,4-bis(2-methylbenzyl)piperazineScrambling or impurity in Step 2[M+H]⁺ ≈ 295.2
IMP-C (Quat) N-benzyl-N-methyl-piperazinium saltsOver-alkylation (Quaternization)[M+] Fixed Charge (No pH shift)
IMP-D (Hyd) 2-chlorobenzyl alcoholHydrolysis of Reagent AUV active, often invisible in ESI+
IMP-E (Mono) 1-(2-chlorobenzyl)piperazineIncomplete Step 2 reaction[M+H]⁺ ≈ 211.1

Part 2: Troubleshooting Q&A

Scenario 1: The "Twin Peak" Problem

User Question: "I see a large impurity peak eluting very close to my product. The mass spectrum shows a cluster with isotopic patterns similar to my product, but the mass is off. What is this?"

Scientist's Diagnosis: You are likely seeing IMP-A or IMP-B (The Symmetric Bis-alkylates).

  • The Cause: In the synthesis of unsymmetrical piperazines, the secondary amine of the mono-substituted intermediate is more nucleophilic than the starting piperazine due to the electron-donating alkyl group (unless strong steric hindrance is present). If you perform a "one-pot" reaction or fail to control stoichiometry in Step 1, the reaction cascades to the bis-substituted product immediately.

  • The Fix:

    • Step 1 Protocol: Use a large excess of piperazine (5–10 equivalents) relative to 2-chlorobenzyl chloride. This statistically forces the formation of the Mono-intermediate (IMP-E).

    • Purification: Do not carry the crude mixture to Step 2. Isolate the Mono-intermediate as a hydrochloride salt. Bis-impurities are often insoluble in water at pH 3-4, allowing filtration removal.

Scenario 2: The "Sticky Baseline"

User Question: "My HPLC baseline is rising at the end of the run, and I'm losing mass balance. My product yield is only 40%. Where did the rest go?"

Scientist's Diagnosis: You are generating IMP-C (Quaternary Ammonium Salts) .

  • The Cause: Piperazine nitrogens are greedy. Once the Target 1 is formed, it still possesses two tertiary amines with lone pairs. If excess benzyl chloride is present, or if the reaction runs too hot/too long, the benzyl group will alkylate the tertiary amine again, forming a permanent cation.

  • The Fix:

    • Stoichiometry: Never use excess alkylating agent in the final step. Use 0.95 equivalents relative to the mono-piperazine.

    • Solvent Switch: Avoid polar aprotic solvents (like DMF) if possible, as they accelerate quaternization. Switch to Toluene or DCM with a phase-transfer catalyst, which often favors N-alkylation over quaternization due to solvation effects.

Scenario 3: The "Ghost" Hydrolysis

User Question: "I see a UV-active peak at the solvent front (or very early elution) that has no signal in my Positive Mode Mass Spec."

Scientist's Diagnosis: This is IMP-D (Benzyl Alcohol) .

  • The Cause: Benzyl chlorides are moisture sensitive. If your reagents are old or your solvent (e.g., Acetone/Acetonitrile) is "wet," the chloride hydrolyzes to the alcohol. Benzyl alcohols ionize poorly in ESI+ but absorb strongly at 254 nm.

  • The Fix: Dry your solvents over molecular sieves. Check the quality of your benzyl chloride reagents via GC or TLC before starting.

Part 3: Validated Analytical Protocol

Standard HPLC methods often fail for piperazines because the basic nitrogen interacts with silanols on the column, causing severe tailing. You must use an acidic buffer or an ion-pairing agent.

Method: Gradient HPLC-UV/MS for Piperazine Profiling

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm. High pH stability is preferred but acidic is standard for analysis.

  • Mobile Phase A: 0.1% Phosphoric Acid (or 10 mM Ammonium Formate for MS) in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (sensitive) and 254 nm (selective for benzyls).

  • Gradient:

Time (min)% A% BDescription
0.0955Equilibrate (Elutes Piperazine/Salts)
5.0955Hold for polar impurities
20.01090Gradient to elute Target & Bis-impurities
25.01090Wash (Elutes Quats/Dimers)
26.0955Re-equilibrate

Critical Note: If using MS detection, replace Phosphoric Acid with Formic Acid (0.1%). Phosphoric acid is non-volatile and will ruin your mass spectrometer source.

Part 4: Reaction Pathway & Impurity Genesis[4][5]

The following diagram maps the "Fork in the Road" where impurities diverge from the main pathway.

PiperazineSynthesis Piperazine Piperazine (Starting Material) MonoSub Intermediate: 1-(2-chlorobenzyl)piperazine Piperazine->MonoSub Step 1: Controlled Alkylation ReagentA 2-Chlorobenzyl Chloride ReagentA->MonoSub ImpurityHyd IMP-D: Benzyl Alcohol (Hydrolysis) ReagentA->ImpurityHyd Moisture ReagentB 2-Methylbenzyl Chloride Target TARGET PRODUCT: 1-(2-Cl)-4-(2-Me) piperazine ReagentB->Target MonoSub->Target Step 2: Reagent B ImpuritySym IMP-A: Bis-(2-chlorobenzyl) (Symmetric) MonoSub->ImpuritySym Excess Reagent A or Disproportionation ImpurityQuat IMP-C: Quaternary Salt (Over-alkylation) Target->ImpurityQuat Over-reaction (Excess B)

Figure 1: Reaction pathway highlighting the divergence points for Symmetric (IMP-A) and Quaternary (IMP-C) impurities.

References

  • Chao, S. et al. (2012). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2215. [Link]

    • Relevance: Establishes the protocol for using excess piperazine to avoid symmetric bis-impurities.
  • Navaneeswari, R. & Reddy, P.R. (2012).[2] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(1), 216-221. [Link]

    • Relevance: Provides the foundational HPLC conditions for separating polar piperazine deriv
  • Gueret, R. et al. (2020).[4][5] "Visible-Light-Promoted Decarboxylative Annulation Protocol... to 2-Aryl Piperazines." Organic Letters, 22(13), 5157–5162. [Link]

    • Relevance: Discusses modern catalytic approaches and the stability of piperazine intermedi
  • Brockheim, A. (2005). "Impurity Profiling of Piperazine Derivatives in Pharmaceuticals." Journal of Chromatography A, 1080(1), 12-19. [Link]

    • Relevance: Definitive guide on the separation of quaternary ammonium salts from tertiary amines in piperazine synthesis.

Sources

Technical Support Hub: Piperazine Benzylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Protocols

Benzylation of piperazine is a deceptively simple transformation. While the reaction is robust, the presence of two equivalent secondary amines creates a critical selectivity challenge: distinguishing between mono-benzylation (the usual target) and bis-benzylation (the common impurity). Furthermore, the high polarity of the mono-product complicates isolation.

Below are the two industry-standard protocols we recommend as a baseline before troubleshooting.

Protocol A: Direct Alkylation ( )

Best for: Low-cost reagents, scale-up, and when bis-benzylation is acceptable or easily separated.

  • Reagents: Piperazine (anhydrous), Benzyl Chloride/Bromide, Base (

    
     or 
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Key Condition: To target the mono-product , you must use a large excess of piperazine (6–10 equiv) . The statistical probability of the electrophile encountering a free piperazine molecule must outweigh that of encountering the mono-product.

Protocol B: Reductive Amination

Best for: High selectivity, avoiding quaternary ammonium salts, and mild conditions.

  • Reagents: Piperazine, Benzaldehyde, Reducing Agent (

    
     or 
    
    
    
    ).[1]
  • Solvent: DCM or 1,2-Dichloroethane (DCE).

  • Key Condition: Maintain slightly acidic conditions (pH 5–6) using Acetic Acid. This protonates the more basic product (mono-benzyl piperazine), deactivating it toward further reaction.

Reaction Landscape & Selectivity Logic

The following diagram illustrates the kinetic competition occurring in your flask. Understanding this pathway is the first step to optimization.

PiperazineReaction cluster_0 Selectivity Control Factors Pip Piperazine (Starting Material) Mono N-Benzylpiperazine (Target: Mono) Pip->Mono Rxn 1: Fast (k1) Bis N,N'-Dibenzylpiperazine (Impurity: Bis) Mono->Bis Rxn 2: Competing (k2 ≈ k1) Quat Quaternary Ammonium Salt (Dead End) Bis->Quat Rxn 3: Slow (Over-alkylation) Factor1 Stoichiometry: High [Pip] favors Mono Factor2 pH Control: Protonation deactivates Mono

Figure 1: Reaction pathway showing the competitive alkylation steps. Note that k2 (rate of second alkylation) is often similar to k1, making stoichiometry critical.

Troubleshooting Guide (Q&A)

Category 1: Selectivity (Mono vs. Bis)

Q: I am getting a 50:50 mixture of mono- and bis-benzylpiperazine. How do I shift this to mono? A: This is a classic stoichiometric issue.

  • Increase Piperazine Equivalents: If you are using a 1:1 ratio, you will statistically generate significant bis-product. Increase piperazine to 5.0–10.0 equivalents relative to the benzyl halide.

  • Slow Addition: Dissolve the benzyl halide in a solvent and add it dropwise over 1–2 hours to the piperazine solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the abundant starting material [1].

  • Use the Monohydrochloride Salt: Instead of free base, use piperazine monohydrochloride. The protonated nitrogen is unreactive, effectively "protecting" itself.

    • Recipe: React 1 eq.[1] Piperazine + 1 eq. Piperazine[1][2][3][4][5][6][7][8][9][10][11][12]·2HCl in Methanol

      
       2 eq. Piperazine[1][2][3][4][5][6][7][8][9][10][11][12]·HCl in situ [2].
      

Q: Can I use a protecting group instead of using excess amine? A: Yes. If purification is difficult, use N-Boc-piperazine .

  • Alkylate the free amine (N-Boc-piperazine + Benzyl Bromide).

  • Deprotect with TFA or HCl/Dioxane. Trade-off: This adds two synthetic steps (protection/deprotection) but guarantees high purity [3].

Category 2: Yield & Reactivity[7]

Q: The reaction is sluggish. I still see starting material after 24 hours. A: Benzyl chlorides can be slow compared to bromides.

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This generates the highly reactive benzyl iodide in situ.

  • Solvent Switch: Switch from non-polar solvents (DCM, Toluene) to polar aprotic solvents like Acetonitrile or DMF . These solvate the cationic intermediate better, accelerating the

    
     mechanism.
    

Q: My product is precipitating as a gum/oil during the reaction. A: This is likely the hydrohalide salt of your product (Mono-product·HBr).

  • Impact: Precipitation stops the reaction (good for preventing bis-alkylation!) but makes handling difficult.

  • Fix: Ensure vigorous stirring. Do not add more solvent to dissolve it; the precipitation actually protects the product from reacting further.

Category 3: Workup & Isolation

Q: I cannot extract the product from the aqueous layer. It's stuck! A: N-Benzylpiperazine is highly polar and basic.

  • The pH Trap: If your aqueous layer is neutral (pH 7), the piperazine is protonated (ionic) and stays in the water.

  • The Fix: You must basify the aqueous layer to pH > 12 using 50% NaOH or KOH. Only then will the free base partition into the organic layer (DCM or EtOAc) [4].

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine out (Salting-out effect).

Decision Tree: Optimization Workflow

Use this flowchart to diagnose your specific failure mode.

TroubleshootingTree Start Start: Analyze Crude Mixture (LCMS/NMR) Q1 Is Bis-Alkylation > 10%? Start->Q1 Q2 Is Conversion < 50%? Q1->Q2 No Sol1 Action: Increase Piperazine to 10 eq. OR Switch to Reductive Amination Q1->Sol1 Yes Sol2 Action: Add KI (Cat.) OR Switch Solvent to MeCN/DMF Q2->Sol2 Yes Sol3 Action: Check pH of extraction. Must be > 12. Q2->Sol3 No (Yield is low but conversion is high)

Figure 2: Logic flow for addressing common yield and purity issues.

Comparative Data: Solvent & Base Effects[1][11][13]

The following table summarizes expected outcomes based on reaction conditions.

ParameterConditionEffect on Selectivity (Mono:Bis)Reaction RateNotes
Stoichiometry 1:1 (Pip:BnX)Poor (~60:40)FastAvoid for mono-synthesis.
Stoichiometry 10:1 (Pip:BnX)Excellent (>95:5)FastRequires recycling of excess piperazine.
Solvent DCMGoodSlowGood for reductive amination.
Solvent AcetonitrileModerateFast Best balance for

.
Solvent EthanolHighModerateProtic solvents can solvate the amine, reducing nucleophilicity slightly but aiding selectivity.
Base

ModerateModerateStandard inorganic base.
Base

LowFastHomogeneous bases can promote over-alkylation.

References

  • Controlled Alkylation Kinetics:J. Org. Chem., 2003, 68(10), 3966–3975. (Demonstrates the effect of high dilution and slow addition on diamine selectivity).
  • Monohydrochloride Strategy:Synth. Commun., 1998, 28(7), 1175-1182. (Protocol for using monoprotonated salts to block the second nitrogen).
  • Boc-Protection Route: Tetrahedron Lett., 2004 , 45(12), 2571-2574.

  • Piperazine Workup & Solubility: BenchChem Technical Guide: Piperazine Handling. (General reference for physicochemical properties of piperazine derivatives).

  • Reductive Amination Selectivity:Org. Process Res. Dev., 2006, 10(5), 905–913.

Sources

Removing unreacted starting materials from 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

[1]

Case ID: PUR-BZP-2CL2ME Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine , a non-symmetrical tertiary amine synthesized via N-alkylation.[1] The primary challenge in this synthesis is the "Statistical Mixture" problem. Because the target molecule requires two different benzyl groups, crude reaction mixtures often contain:

  • Unreacted Electrophiles: 2-chlorobenzyl chloride or 2-methylbenzyl chloride (Neutral/Lipophilic).[1]

  • Unreacted Nucleophiles: Mono-substituted piperazine intermediates (Secondary Amines).[1]

  • Target Molecule: The desired disubstituted piperazine (Tertiary Amine).

The following protocols prioritize chemoselectivity —using the chemical properties of the impurities against them to achieve separation without tedious chromatography.

Module 1: Diagnostic Triage

Q: How do I know which impurity is dominating my crude mixture?

Before selecting a purification route, perform a Thin Layer Chromatography (TLC) analysis.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).[1] Note: Ammonia is critical to prevent amine tailing.

Spot Position (

)
Likely CompoundChemical NatureDetection
High (

)
Benzyl Halides (Starting Material)Neutral / LipophilicUV Active / Iodine
Medium (

)
Target Product Tertiary AmineUV Active / Dragendorff
Low (

)
Mono-substituted PiperazineSecondary AmineUV Active / Ninhydrin (+)
Baseline Piperazine salts / PolymersPolyaminesNinhydrin (+)

Module 2: Removing Neutral Halides (The "Acid-Base" Switch)[1]

Issue: "I have excess 2-chlorobenzyl chloride visible by TLC." Solution: Exploiting the pKa differential. The target molecule is a base (

Protocol A: pH-Swing Extraction

This method forces the product into water, leaving neutral impurities behind.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

  • Acidification: Extract the organic layer with 1M HCl (aq) (

    
     volumes).
    
    • Mechanism:[2][3][4] The piperazine nitrogens protonate, becoming water-soluble salts.

    • Fate: The neutral benzyl halides remain in the EtOAc layer.

  • Separation: Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains halides).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free base regenerates.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
     and concentrate.
    

Visual Workflow (Graphviz):

AcidBaseExtractionStartCrude Mixture(Product + Halides)Step1Dissolve in EtOAcAdd 1M HClStart->Step1Sep1Phase SeparationStep1->Sep1OrgLayerOrganic Layer(Contains Neutral Halides)Sep1->OrgLayerTop LayerAqLayerAqueous Layer(Contains Product Salt)Sep1->AqLayerBottom LayerWasteDiscardOrgLayer->WasteStep2Basify (pH > 12)Extract with DCMAqLayer->Step2FinalPure Product(Free Base)Step2->Final

Figure 1: Acid-Base Extraction logic for removing neutral alkyl halides.

Module 3: Removing Mono-Substituted Amines (The "Scavenger" Method)

Issue: "I have unreacted 1-(2-chlorobenzyl)piperazine contaminating my product." Solution: Both the impurity and the product are basic, so acid/base extraction won't work. You must target the secondary amine functionality of the impurity.[2]

Protocol B: Solid-Phase Scavenging (Recommended)

Uses a polymer-supported isocyanate to covalently bind secondary amines.[1]

  • Reagent: Polystyrene-Isocyanate (PS-NCO) or PS-Isothiocyanate.[1]

  • Stoichiometry: 2-3 equivalents relative to the estimated impurity.[1]

  • Setup: Dissolve the crude mixture in dry DCM or THF .

  • Scavenging: Add the PS-NCO resin beads.[1]

  • Incubation: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[2][3][4] The secondary amine (impurity) attacks the isocyanate, forming a urea linkage to the bead. The tertiary amine (product) is non-nucleophilic and cannot react.

  • Filtration: Filter the mixture through a fritted glass funnel. The impurity stays trapped on the beads.

  • Concentration: Evaporate the filtrate to yield purified product.

Protocol C: "Chemical Annihilation" (Alternative)

If resins are unavailable, use acetic anhydride.

  • Add Acetic Anhydride (1.1 eq vs impurity) to the crude mixture in DCM.

  • Stir for 1 hour. This converts the basic secondary amine into a neutral amide .

  • Perform the Acid-Base Extraction (Protocol A) .

    • The neutral amide will now track with the organic waste layer, while your basic product goes to the aqueous layer.

Visual Workflow (Graphviz):

ScavengerInputMixture:Tertiary Amine (Product)+ Secondary Amine (Impurity)ResinAdd PS-Isocyanate Resin(Solid Beads)Input->ResinReactionReaction:Impurity binds to BeadProduct remains in solutionResin->ReactionFilterFiltrationReaction->FilterSolidSolid Waste:Resin-Impurity UreaFilter->SolidRetentateLiquidFiltrate:Pure ProductFilter->LiquidEluent

Figure 2: Chemoselective removal of secondary amines using scavenger resins.[1]

Module 4: Final Polishing (Crystallization)

Issue: "My product is a viscous oil. How do I get a stable solid?" Solution: Benzyl piperazines are often oils as free bases but form beautiful, high-melting dihydrochloride salts.[1]

Protocol D: Dihydrochloride Salt Formation
  • Dissolve the purified free base in a minimal amount of Ethanol or Isopropanol .

  • Cool to 0°C in an ice bath.

  • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas.

    • Target: pH ~2 (wet pH paper).[1]

  • Add Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Store at -20°C overnight. White crystalline needles of the dihydrochloride salt should form.[5]

  • Recrystallization: If the salt is off-white, recrystallize from hot Ethanol/Methanol.[1]

Frequently Asked Questions (FAQs)

Q: Can I use silica column chromatography instead? A: Yes, but piperazines streak (tail) badly on silica due to interaction with acidic silanols. You must pretreat your silica slurry with 1% Triethylamine (Et3N) or use 1-5% Ammonium Hydroxide in your mobile phase (e.g., DCM/MeOH/NH4OH) to deactivate the silica [1].

Q: My product is UV active, but so are my impurities. How do I distinguish them? A: Use the "Dragendorff Reagent" stain. It specifically stains tertiary amines (your product) a bright orange/red.[1] Neutral benzyl halides will not stain.[1] Secondary amines will stain less intensely [2].[1]

Q: Why avoid benzyl bromide? A: While more reactive, benzyl bromides are less stable and can degrade into benzyl alcohols during workup more easily than chlorides. If you see a spot at

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for amine chromatography modifiers).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Classic Acid-Base extraction methodologies).[1]

  • Org. Synth. 1963, 43, 83. 1-Benzylpiperazine.[1] Link (Foundational text on benzylpiperazine synthesis and salt formation).

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886.

Validation & Comparative

Comparative Guide: Spectral Analysis of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Analyte: 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine Molecular Formula: C


H

ClN

Molecular Weight: 314.86 g/mol [1]

This guide details the structural elucidation of an unsymmetrical N,N’-disubstituted piperazine. This scaffold is a critical pharmacophore in antihistamines (e.g., Meclizine analogs) and kinase inhibitors. The primary analytical challenge lies in distinguishing the two chemically distinct—yet spectrally similar—benzyl "arms" (2-chlorobenzyl vs. 2-methylbenzyl) and resolving the piperazine bridge protons which often overlap in standard 1D NMR.[1]

Comparison Focus: This guide compares the High-Resolution 2D NMR Protocol (HSQC/HMBC) against the standard 1D 300 MHz Screening Method , demonstrating why the latter fails to validate regio-isomeric purity in drug development.

Experimental Protocol & Methodology

Self-Validating System: To ensure reproducibility, the following protocol utilizes an internal standard lock and specific concentration gradients to prevent aggregation-induced broadening.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      (99.9% D) is preferred over CDCl
    
    
    
    for this specific molecule.[1]
    • Reasoning: The piperazine nitrogen lone pairs can interact with CDCl

      
       (forming transient species), causing peak broadening. DMSO-d
      
      
      
      disrupts intermolecular H-bonding and sharpens the benzylic methylene signals.[1]
  • Concentration: 15 mg analyte in 0.6 mL solvent (approx. 40 mM).

    • Note: Higher concentrations (>50 mM) may induce stacking of the aromatic rings, shifting signals upfield (anisotropy effects).

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz Equiv.)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Scans (NS) 161024 (Required for quaternary carbons)
Relaxation Delay (D1) 1.0 sec2.0 sec
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)

Structural Elucidation: Data & Analysis[2][3][4][5]

1H NMR Spectral Assignment (Predicted/Representative)

The 1H spectrum is defined by the asymmetry of the two benzyl groups. Unlike symmetric bis-benzyl piperazines, this molecule displays distinct shifts for the methylene linkers.

Table 1: 1H NMR Chemical Shift Data (DMSO-d


) 
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-CH

2.32 Singlet3HDiagnostic for the 2-methylbenzyl arm.[1]
Piperazine Ring 2.35 - 2.45 Broad Multiplet8HThe 4x CH

groups of the piperazine ring often overlap. In CDCl

, this is a singlet; in DMSO, it broadens.
N-CH

-Ar (Me)
3.48 Singlet2HUpfield benzylic signal (Electron Donating Me group).[1]
N-CH

-Ar (Cl)
3.62 Singlet2HDownfield benzylic signal (Electron Withdrawing Cl group deshields protons).[1]
Aromatic Region 7.10 - 7.55 Multiplet8HComplex overlap.[1] The 2-Cl ring protons generally appear downfield (7.4-7.[1]5) compared to the 2-Me ring.[1][2]
13C NMR Spectral Assignment

The carbon spectrum provides the definitive "fingerprint" to distinguish the isomers.

Table 2: 13C NMR Chemical Shift Data

Carbon TypeShift (

, ppm)
Assignment Logic
Methyl (CH

)
19.2 High-field aliphatic signal.[1]
Piperazine (N-CH

)
53.1, 53.4 Two distinct peaks may resolve due to asymmetry, or one broad peak at ~53 ppm.[1]
Benzylic (Ar-CH

)
59.8 (Cl-side) 62.5 (Me-side) Critical Differentiator: The Cl-substituted benzylic carbon is typically shielded (upfield) relative to the Me-substituted one due to the "heavy atom effect" and steric compression.[1]
Ar-C (Quaternary) 134.5 (C-Cl) 137.2 (C-Me) Weak intensity peaks. C-Cl is distinct.[1]

Comparative Analysis: The "Product" vs. Alternatives

Here we compare the High-Resolution Multi-Dimensional Approach (The recommended product) against the Standard 1D Screening (The alternative).

The Challenge: The "Blob" Effect

In a standard 300 MHz 1D 1H NMR spectrum (The Alternative), the region between 2.3 ppm and 2.5 ppm is often uninterpretable.

  • Issue: The Methyl singlet (2.32 ppm) overlaps with the Piperazine multiplet (2.35-2.45 ppm).[1]

  • Consequence: You cannot accurately integrate the methyl group to confirm 1:1 stoichiometry. You might miss impurities like bis(2-methylbenzyl)piperazine.[1]

The Solution: 2D HSQC (Heteronuclear Single Quantum Coherence)

The recommended protocol utilizes HSQC to spread the proton signals into the carbon dimension.

  • Resolution:

    • The Methyl protons (2.32 ppm) correlate to a carbon at 19.2 ppm .

    • The Piperazine protons (2.40 ppm) correlate to carbons at 53.0 ppm .

  • Result: The signals are perfectly separated in the 2D plane, allowing for precise validation of the structure.

Structural Isomer Differentiation (2-Cl vs 4-Cl)

A common synthesis error is using 4-chlorobenzyl chloride instead of 2-chlorobenzyl chloride.[1]

FeatureTarget (2-Chloro)Alternative Isomer (4-Chloro)
Aromatic Splitting Complex ABCD or AA'BB' (due to asymmetry).[1]Symmetric AA'BB' (Para-substitution pattern).
Steric Shift Benzylic CH

shifts downfield due to ortho Cl.
Benzylic CH

follows standard shift rules.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically resolving the "Ambiguity Zone" where aliphatic signals overlap.

NMR_Workflow Sample Crude Sample (15mg in DMSO-d6) H1_Spec 1D 1H NMR (Screening) Sample->H1_Spec Decision Are Signals Overlapping? H1_Spec->Decision Fail Ambiguous Integration (2.3 - 2.5 ppm) Decision->Fail Yes (Standard 300MHz) HSQC 2D HSQC (Carbon-Proton Correlation) Decision->HSQC No (High Res) or Required Fail->HSQC Escalate Method HMBC 2D HMBC (Long Range Connectivity) HSQC->HMBC Link Me-group to Ar-Ring Validation Confirmed Structure 1-(2-Cl)-4-(2-Me) HMBC->Validation Connects Fragments

Caption: Analytical decision tree demonstrating the necessity of 2D NMR (HSQC/HMBC) to resolve overlapping aliphatic signals common in substituted piperazines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for substituent increment calculations).

  • National Institute of Standards and Technology (NIST). (2023). 1-Benzylpiperazine Mass and NMR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for solvent effects on chemical shifts). Available at: [Link][1]

Sources

A Comparative Guide to Purity Validation of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unequivocal determination of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. For complex molecules like 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, a piperazine derivative with potential applications in medicinal chemistry, validating its purity is paramount.[1] This guide provides an in-depth exploration of elemental analysis as a primary method for confirming the empirical formula and assessing the purity of this target compound. Furthermore, it objectively compares this classical technique with modern chromatographic and spectroscopic alternatives, offering a holistic perspective for researchers, scientists, and quality control professionals.

The Foundational Check: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique in chemical characterization.[2] Its power lies in its directness: it quantifies the fundamental building blocks of an organic molecule. This method serves as a crucial, independent verification of a compound's identity and purity, especially against non-carbon-containing impurities like inorganic salts or residual water, which can be invisible to other techniques like HPLC.[3]

Theoretical Composition of this compound

Before any analysis, we must establish the theoretical elemental composition. This serves as the "gold standard" against which experimental results are measured.

  • Molecular Formula: C₁₉H₂₃ClN₂

  • Molecular Weight: 314.86 g/mol

  • Theoretical Elemental Percentages:

    • Carbon (C): 72.48%

    • Hydrogen (H): 7.36%

    • Nitrogen (N): 8.90%

    • Chlorine (Cl): 11.26%

These values are the absolute benchmarks. A synthesized sample of pure this compound should yield experimental results that align closely with these figures.

Experimental Protocol for Elemental Analysis

The following protocol outlines the standardized procedure for performing CHNS/O analysis for pharmaceutical-grade samples.[4][5]

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of this compound and compare them to the theoretical values.

Instrumentation: A modern CHNS/O Elemental Analyzer (e.g., Vario EL Cube, EMA 502).[2][5]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin capsule using a calibrated ultra-microbalance.

    • Record the exact weight. The sample must be completely dry, as residual water or solvents will significantly skew the hydrogen and carbon percentages.

    • Perform the analysis in triplicate to ensure precision and identify any outliers.[6]

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature (900-1200 °C) combustion furnace.

    • A pulse of pure oxygen is injected, causing a "flash combustion" that instantaneously converts the sample into its elemental gases: Carbon to Carbon Dioxide (CO₂), Hydrogen to Water (H₂O), and Nitrogen to Nitrogen gas (N₂).[7]

  • Reduction & Gas Separation:

    • The combustion gases pass through a reduction tube (typically filled with copper) to remove excess oxygen and convert nitrogen oxides (NOx) back to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a separation column (often a packed gas chromatography column).

  • Detection & Quantification:

    • The separated gases elute from the column at different times and pass through a thermal conductivity detector (TCD).

    • The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas.

    • The instrument's software integrates these signals and, using a calibration standard (e.g., acetanilide), calculates the absolute amount of each element, which is then converted to a weight percentage based on the initial sample weight.

  • Acceptance Criteria:

    • For a compound to be considered pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values. Deviations outside this range suggest the presence of impurities or residual solvent.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg Sample encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combust 3. Flash Combustion (950-1100°C) encapsulate->combust reduce 4. Gas Reduction (NOx -> N2) combust->reduce separate 5. GC Separation (CO2, H2O, N2) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N detect->calculate compare 8. Compare to Theoretical Values calculate->compare result Purity Assessment (Deviation < 0.4%) compare->result

Caption: Workflow for purity validation via CHN elemental analysis.

A Comparative Analysis: Orthogonal Methods for Purity Validation

No single analytical method can provide a complete picture of a compound's purity.[3] A robust validation strategy relies on orthogonal methods —techniques that measure different chemical properties. This approach ensures that impurities missed by one method are detected by another. Below is a comparison of elemental analysis with other key techniques.

Data Comparison Summary

The table below summarizes the expected data and primary use-case for each technique in the analysis of this compound.

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Combustion & detection of elemental gasesChromatographic separation & UV absorbanceNuclear spin resonance in a magnetic fieldIonization & mass-to-charge ratio analysis
Information Provided Elemental composition (%C, H, N)% Purity based on peak area, impurity profileStructural confirmation, absolute purity, impurity identificationMolecular weight confirmation, impurity identification
Strengths • Excellent for detecting inorganic impurities & residual water.[3]• Direct measure of elemental composition.• Cost-effective and rapid.[2][8]• High resolution for separating structurally similar impurities.[9]• Standard for routine QC purity testing.[10]• Quantifies known and unknown UV-active impurities.• Provides definitive structural information.[11][12]• Can determine absolute purity without a specific analyte standard.[13]• Non-destructive.• Extremely high sensitivity and specificity.[11]• Unparalleled for identifying unknown impurities and degradation products.
Limitations • Provides no structural information (cannot distinguish isomers).[3]• Less sensitive to trace organic impurities.• Requires a chromophore for UV detection.• Area% purity assumes equal detector response for all compounds, which can be inaccurate.[14]• Misses non-UV active impurities.• Lower sensitivity compared to HPLC or MS.• Requires a high-purity internal standard for quantification.• Signal overlap can complicate analysis of complex mixtures.• Quantification is challenging without specific standards.• Ion suppression or enhancement can affect accuracy.
Best For Confirming the correct empirical formula; detecting non-chromatographic/non-volatile impurities.Routine quality control, separating and quantifying process-related impurities and degradation products.Definitive structural confirmation and absolute purity determination of reference standards.Identifying and confirming the mass of trace-level impurities, metabolites, and degradation products.
The Power of a Multi-Pronged Approach

Consider a scenario where a batch of this compound is contaminated with 1% sodium chloride (NaCl) and 1% of a positional isomer (e.g., 1-(3 -chlorobenzyl)-4-(2-methylbenzyl)piperazine).

  • HPLC-UV analysis would likely separate the positional isomer and report a purity of ~99%, but it would be completely blind to the NaCl.

  • Elemental analysis , however, would show depressed percentages for C, H, and N because 2% of the sample mass is composed of non-CHN containing material (the NaCl and the isomer, which has the same elemental composition). This discrepancy between the HPLC result and the elemental analysis result immediately flags a problem that neither method could fully elucidate on its own.

This demonstrates the necessity of an integrated validation strategy.

An Integrated Strategy for Comprehensive Purity Validation

A trustworthy purity assessment follows a logical, multi-step process that leverages the strengths of different analytical techniques.

Integrated_Validation cluster_primary Primary Characterization cluster_purity Purity Assessment nmr NMR Spectroscopy (Structural Confirmation) hplc HPLC-UV (Impurity Profiling & Relative Purity) nmr->hplc ms Mass Spectrometry (Molecular Weight Verification) ms->hplc ea Elemental Analysis (Empirical Formula & Absolute Purity Check) hplc->ea Cross-Validation final_report Certificate of Analysis (Comprehensive Purity Statement) hplc->final_report ea->final_report

Caption: An integrated workflow for robust analytical validation.

This workflow ensures that the compound's identity is confirmed (NMR, MS) before its purity is assessed by orthogonal methods (HPLC, Elemental Analysis), leading to a highly reliable and defensible Certificate of Analysis.

Conclusion

While modern techniques like HPLC and MS offer remarkable sensitivity and specificity for profiling organic impurities, elemental analysis remains an indispensable tool in the analytical chemist's arsenal. For a compound such as this compound, it provides a rapid, cost-effective, and direct measure of elemental composition, serving as a fundamental check of purity that is uniquely sensitive to inorganic contaminants and other non-volatile, non-chromatophoric substances.[3][8] Its true power is realized not in isolation, but as a cornerstone of a comprehensive, multi-technique validation strategy. By integrating elemental analysis with chromatographic and spectroscopic methods, researchers can achieve the highest level of confidence in their material's identity, quality, and purity, upholding the rigorous standards of scientific integrity.

References

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.
  • Abdel-Gawad, F. M. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679–1685.
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
  • University of Padua. Elemental Analysis - Technical Resources. Published June 21, 2024.
  • Eurofins Scientific. CHNS Analysis. Published January 7, 2026.
  • Journal of AOAC INTERNATIONAL. Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Published January 22, 2020.
  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Tiritiris, I., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Published November 14, 2023.
  • Ganter, C. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
  • World Health Organization. Validation of Analytical Methods. Published May 28, 2015.
  • U.S. Pharmacopeia. Validation of Analytical Procedures. Published October 15, 2018.
  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Published December 3, 2011.
  • Chem-Impex. 1-(4-Chlorobenzyl)piperazine.
  • Pharma Training. Analytical Method Development and Validation in Pharmaceuticals. Published October 18, 2025.
  • ChemicalBook. 1-(4-CHLOROBENZYL)PIPERAZINE | 23145-88-2. Published January 13, 2026.
  • ResearchGate. How to determine % purity of an isolated unknown compound without using standard?. Published August 17, 2016.
  • Chemenu. Piperazines.
  • Thermo Fisher Scientific. 1-(4-Chlorobenzyl)piperazine, 98%.
  • Santa Cruz Biotechnology. 1-(4-Chlorobenzyl)piperazine | CAS 23145-88-2.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • PubChem. 1-(2-Chlorophenyl)piperazine.
  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Published July 23, 2024.
  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Published March 7, 2023.
  • precisionFDA. METHYLBENZYLPIPERAZINE.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.